moesin
Description
Properties
CAS No. |
144131-77-1 |
|---|---|
Molecular Formula |
C9H6Cl2N2 |
Synonyms |
moesin |
Origin of Product |
United States |
Scientific Research Applications
Moesin in Angiogenesis
This compound has been shown to significantly influence angiogenesis, particularly in the context of advanced glycation end products (AGEs). Research indicates that this compound phosphorylation at threonine 558 is critical for endothelial cell mobility and tube formation during angiogenesis. In a study involving human umbilical vein endothelial cells (HUVECs), silencing this compound expression resulted in decreased cell motility and impaired tube formation without affecting cell proliferation. This suggests that this compound is vital for endothelial function and may be a potential target for therapeutic interventions in diabetic vascular complications .
Table 1: Effects of this compound Silencing on HUVECs
| Parameter | Control (No this compound Silencing) | This compound Silenced |
|---|---|---|
| Cell Proliferation | No significant change | No significant change |
| Cell Migration | Normal | Impaired |
| Tube Formation | Normal | Significantly reduced |
Role in Cancer Biology
This compound's expression levels have been correlated with cancer progression. In glioblastoma cells, increased this compound expression is associated with enhanced cell proliferation, invasion, and migration. This highlights this compound's potential as a biomarker for tumor aggressiveness and a target for cancer therapies aimed at inhibiting its function .
This compound in Retinal Health
Recent studies have investigated the role of this compound phosphorylation in retinal pericyte migration, which is crucial for maintaining retinal vascular integrity. In conditions such as proliferative diabetic retinopathy (PDR), altered this compound activity may contribute to pericyte detachment and subsequent vascular complications. This suggests that targeting this compound pathways could provide therapeutic avenues for managing diabetic retinopathy .
This compound as a Diagnostic Marker
This compound levels have been studied as potential biomarkers for various diseases. Elevated serum this compound levels have been linked to impaired lung function in lymphangioleiomyomatosis (LAM), suggesting its utility in assessing disease severity and prognosis . This application underscores the importance of this compound not only as a functional protein but also as a diagnostic tool.
This compound in Cellular Mechanisms
This compound's role extends to nuclear functions as well. Research indicates that this compound is involved in nuclear mRNA export processes, highlighting its multifaceted roles beyond cytoskeletal interactions . This expands the understanding of this compound's functions within cellular compartments and its implications in gene expression regulation.
Case Study 1: this compound in Diabetic Angiogenesis
A study investigated the effects of AGEs on HUVECs, revealing that inhibiting this compound phosphorylation reduced angiogenic responses. The results indicated that modulating this compound activity could be a strategic approach to mitigate diabetic vascular complications.
Case Study 2: this compound Expression in Glioblastoma
In glioblastoma research, higher levels of this compound were found to correlate with increased tumor aggressiveness. This case emphasizes the need for further exploration into targeting this compound pathways for therapeutic interventions in brain tumors.
Comparison with Similar Compounds
Comparison with Similar Compounds: ERM Family and Functional Homologs
Structural and Functional Similarities
Moesin shares ~75% sequence identity with ezrin and radixin, forming the ERM protein family. All three proteins:
- Bind actin and membrane proteins via their FERM and actin-binding domains .
- Regulate cell shape and motility by organizing cortical actin dynamics .
- Are activated by phosphorylation (e.g., Thr558 in this compound, Thr567 in ezrin) to mediate Rho/ROCK signaling .
Key Differences in Localization and Roles :
Mechanistic Divergence in Signaling
- Rab11 Dependency : this compound activation during collective cell migration is downstream of Rab11, unlike ezrin/radixin, which are regulated by other GTPases (e.g., Rac1) .
- Phagocytosis : this compound is dispensable for IgG-coated bead phagocytosis, whereas FcγR signaling in other contexts may rely on ezrin/radixin .
Disease-Specific Roles
- Neurodegeneration: this compound dysregulation is linked to tauopathy in Alzheimer’s disease, with elevated levels in human AD brains . No similar association is reported for ezrin/radixin.
- Angiogenesis : this compound phosphorylation at Thr558 drives AGE-induced endothelial cell migration and tubulogenesis, a role distinct from ezrin’s involvement in VEGF signaling .
- Cancer Type-Specific Effects: Lung Adenocarcinoma (LUAD): High this compound correlates with improved survival via immune lymphocyte infiltration (e.g., NK, TCM cells) . Breast Cancer: this compound promotes drug resistance (e.g., doxorubicin) but is antagonized by FBXW2, whereas ezrin drives metastasis .
Pharmacological and Clinical Implications
Key Research Findings
- Immune Synergy : In LUAD, this compound upregulation increases immune cell infiltration (e.g., TCM, NK cells), improving survival rates by 38.5% at 5 years .
- Phosphorylation-Dependent Effects : Thr558 phosphorylation is critical for this compound’s role in AGE-induced angiogenesis and tauopathy, unlike ezrin’s Thr567 site .
Preparation Methods
cDNA Amplification and Primer Design
The preparation of recombinant moesin begins with the amplification of its coding sequence. In studies involving human endothelial cells (EA.hy926), RNA extraction using TRIzol reagent is followed by reverse transcription polymerase chain reaction (RT-PCR) with specific primers. The forward primer (5’-CCTGAATTCCCCAAAACGATCAGTGTG-3’) and reverse primer (5’-CCCAAGCTTTTATTAGCGCAGGGTCTTGTATTT-3’) flank the this compound open reading frame, incorporating EcoRI and HindIII restriction sites for directional cloning into expression vectors. Electrophoresis on agarose gels confirms the amplification of a ~1.5 kb product, corresponding to the full-length this compound cDNA.
Cloning into Expression Vectors
The amplified this compound gene is ligated into prokaryotic and eukaryotic expression systems. For bacterial expression, the pBAD-Myc-His vector is utilized, introducing a C-terminal Myc-His6 tag for affinity purification. In mammalian systems, truncated this compound constructs (e.g., residues 400–577) are cloned into pcDNA3.1 vectors with N-terminal glutathione S-transferase (GST) tags, enabling soluble expression in E. coli BL21(DE3). The choice of vector impacts protein solubility; for instance, GST-tagged this compound fragments exhibit higher stability in bacterial hosts compared to full-length constructs.
Expression Systems and Optimization
Prokaryotic Expression in E. coli
E. coli BL21(DE3) is the preferred strain for this compound expression due to its high protein yield and compatibility with T7 promoter-driven systems. Induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM for 4–6 hours at 37°C results in substantial overexpression. However, full-length this compound often forms inclusion bodies, necessitating refolding steps. Truncated variants (e.g., residues 410–577) show improved solubility, achieving >95% purity post-purification.
Table 1: Comparison of this compound Expression Systems
Eukaryotic Expression in Mammalian Cells
For functional studies requiring post-translational modifications, this compound is expressed in mammalian cell lines such as HEK293 or Rat2 fibroblasts. The pcDNA3.1 vector system enables transient transfection using lipofectamine, with protein harvest 48–72 hours post-transfection. While yields are lower than bacterial systems, mammalian-expressed this compound retains native phosphorylation and actin-binding activity.
Purification Techniques
Affinity Chromatography
Affinity tags are critical for purifying recombinant this compound. The Myc-His6 tag facilitates nickel-nitrilotriacetic acid (Ni-NTA) chromatography under denaturing conditions (8 M urea, 20 mM imidazole). Elution with 250 mM imidazole yields ~80% pure protein, which is subsequently dialyzed into HEPES buffer (20 mM HEPES, 200 mM sucrose, 0.5 mM EDTA, pH 7.4) for refolding. For GST-tagged constructs, glutathione Sepharose 4B resin is employed, with elution using 10 mM reduced glutathione in 50 mM Tris-HCl (pH 8.0).
Ion-Exchange and Size-Exclusion Chromatography
Further purification is achieved through ion-exchange chromatography. For example, anion-exchange Q Sepharose resolves this compound isoforms based on charge heterogeneity, while size-exclusion chromatography (Superdex 200) removes aggregates, enhancing monodispersity. The final storage buffer typically contains 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.1% 2-mercaptoethanol to prevent oxidation.
Protein Characterization and Validation
SDS-PAGE and Western Blotting
SDS-PAGE under reducing conditions confirms this compound’s molecular weight (~75 kDa for full-length; ~47 kDa for truncated forms). Coomassie blue staining reveals a single band in purified samples, while Western blotting with anti-Myc or anti-GST antibodies validates tag presence.
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry identifies this compound via peptide fingerprinting. A protein score >70 (p < 0.05) ensures confident identification, with coverage of 40–60% for full-length constructs.
Functional Assays
This compound activity is assessed through actin-binding assays. Phosphorylation at Thr558 (achieved using Rho kinase) enhances F-actin binding, quantified by co-sedimentation in ultracentrifugation. ELISA with patient sera (e.g., Behçet’s disease) further validates immunoreactivity, showing 38% positivity in clinical samples.
Challenges and Optimizations
Solubility and Refolding
Full-length this compound’s insolubility in E. coli necessitates denaturation-refolding cycles. Gradual dialysis against decreasing urea concentrations (6 M → 0 M) in the presence of 2 mM reduced glutathione restores native conformation, albeit with a 50–60% yield loss. Truncated variants avoid this issue but lack the N-terminal FERM domain critical for membrane localization.
Tag Cleavage and Native Structure
While affinity tags simplify purification, their removal (e.g., using thrombin or TEV protease) is often required for structural studies. However, protease cleavage sites introduced into the vector (e.g., Leu-Glu-Val-Leu-Phe-Gln↓Gly) may leave residual amino acids, potentially affecting function.
Applications in Biomedical Research
Diagnostic Biomarker Development
Elevated serum this compound levels correlate with lymphangioleiomyomatosis (LAM) severity, showing a negative correlation with forced expiratory volume (FEV1) and diffusion capacity (DLCO). ELISA kits (Aviva Systems Biology) detect this compound at sensitivities of 81% (AUC = 0.929), outperforming VEGF-D in differentiating LAM from other cystic lung diseases.
Q & A
Q. What are the primary cellular functions of moesin in normal physiology, and how can these be experimentally validated?
this compound, a member of the ERM (ezrin-radixin-moesin) protein family, links the plasma membrane to the actin cytoskeleton, regulating cell adhesion, motility, and signaling. To validate these functions:
- Use siRNA or CRISPR-mediated knockdown in cell lines (e.g., HeLa or Jurkat) to observe morphological changes via immunofluorescence (IF) .
- Employ co-immunoprecipitation (Co-IP) to identify binding partners like CD44 or Rho GTPases .
- Quantify membrane ruffling or migration rates in wound-healing assays .
Q. Which experimental techniques are most reliable for detecting this compound expression in tissue samples?
Validated methods include:
- Immunohistochemistry (IHC) : Use formalin-fixed paraffin-embedded (FFPE) tissues with antibodies like ab196632 (1:200 dilution), optimized for human breast cancer and rat liver samples .
- Western Blot (WB) : Lysates from cell lines (e.g., Raji, Jurkat) with anti-moesin antibodies (e.g., ab249530) show a 68 kDa band .
- Confocal microscopy : For subcellular localization, combine IF with organelle-specific markers (e.g., phalloidin for actin) .
Q. What model systems are optimal for studying this compound's role in cytoskeletal dynamics?
Q. How can researchers distinguish this compound-specific functions from ezrin/radixin in overlapping pathways?
Q. What are the critical controls for ensuring antibody specificity in this compound studies?
- Include knockout cell lines or siRNA-treated samples as negative controls.
- Validate antibodies across multiple techniques (e.g., WB, IHC, IF) .
- Compare results with independent antibodies (e.g., ab249530 vs. ab196632) .
Advanced Research Questions
Q. How does this compound overexpression influence TGF-β signaling in regulatory T cells (Tregs), and what methodological approaches can elucidate this mechanism?
this compound enhances TGF-β-mediated Treg differentiation, promoting immune evasion in tumors. To investigate:
- Use CRISPR-edited Tregs to assess this compound’s role in SMAD2/3 phosphorylation via phospho-specific flow cytometry .
- Combine RNA-seq (to identify TGF-β target genes) with chromatin immunoprecipitation (ChIP) for this compound-DNA interaction mapping .
- Test pharmacological this compound inhibitors (e.g., small molecules from MMsINC database) in co-culture assays with cytotoxic T cells .
Q. What factors contribute to contradictory findings regarding this compound's role as a tumor promoter versus suppressor in different cancer types?
Discrepancies arise from tissue-specific expression, post-translational modifications, and interaction partners. To resolve:
Q. How can researchers design robust studies to evaluate this compound as a prognostic marker in ER+ breast cancer?
- Retrospective cohort studies: Analyze this compound expression via IHC in 300+ FFPE samples with clinical follow-up (5-year survival) .
- Multivariate Cox regression: Adjust for confounders like lymph node status and HER2 expression .
- Validate findings in independent cohorts using standardized scoring systems (e.g., H-score) .
Q. What experimental strategies address challenges in quantifying this compound's interaction with dynamic cytoskeletal networks?
Q. How can this compound be targeted therapeutically, and what preclinical models validate its efficacy?
- Inhibitors : Screen MMsINC database (~4 million compounds) for this compound-binding small molecules .
- Immunotherapy : Combine this compound siRNA with anti-PD1 in syngeneic mouse models .
- Biomarker-driven trials : Stratify ER+ breast cancer patients by this compound status in neoadjuvant therapy studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
